molecular formula C7H6N2O B13543548 1-(Pyrazin-2-yl)prop-2-en-1-one

1-(Pyrazin-2-yl)prop-2-en-1-one

Cat. No.: B13543548
M. Wt: 134.14 g/mol
InChI Key: GHXGGDYEBSUAPT-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)prop-2-en-1-one is an organic compound characterized by the presence of a pyrazine ring attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)prop-2-en-1-one can be synthesized through the condensation of 2-acetylpyrazine with an appropriate aldehyde in the presence of a base such as sodium hydroxide. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and allowing the mixture to react at room temperature or under reflux conditions until the desired product is formed .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones. Substitution reactions result in various substituted pyrazine derivatives .

Scientific Research Applications

1-(Pyrazin-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological target being studied .

Comparison with Similar Compounds

1-(Pyrazin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its pyrazine ring, which imparts distinct electronic properties and reactivity compared to its analogs.

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

1-pyrazin-2-ylprop-2-en-1-one

InChI

InChI=1S/C7H6N2O/c1-2-7(10)6-5-8-3-4-9-6/h2-5H,1H2

InChI Key

GHXGGDYEBSUAPT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=NC=CN=C1

Origin of Product

United States

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